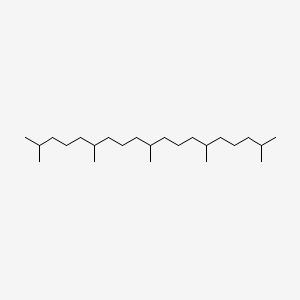
2,6,10,14,18-Pentamethylnonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14,18-Pentamethylnonadecane is a hydrocarbon compound with the molecular formula C24H50 . It is a branched alkane, characterized by the presence of five methyl groups attached to a nonadecane backbone. This compound is known for its high molecular weight and relatively low density .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18-Pentamethylnonadecane typically involves the alkylation of nonadecane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of nonadecane with methyl chloride (CH3Cl).
Grignard Reaction: In this method, a Grignard reagent such as methylmagnesium bromide (CH3MgBr) is reacted with a suitable precursor to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,14,18-Pentamethylnonadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce lower alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming products like 2,6,10,14,18-pentamethyl-1-chlorononadecane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Lower alkanes
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2,6,10,14,18-Pentamethylnonadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Wirkmechanismus
The mechanism of action of 2,6,10,14,18-Pentamethylnonadecane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar molecules, making it useful in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10,14-Tetramethylpentadecane: A similar branched alkane with four methyl groups.
2,6,10,14,18,22-Hexamethyltetracosane: A longer-chain alkane with six methyl groups.
Uniqueness
2,6,10,14,18-Pentamethylnonadecane is unique due to its specific branching pattern and the number of methyl groups. This structure imparts distinct physical and chemical properties, such as lower density and higher boiling point compared to its linear counterparts .
Eigenschaften
CAS-Nummer |
55191-61-2 |
|---|---|
Molekularformel |
C24H50 |
Molekulargewicht |
338.7 g/mol |
IUPAC-Name |
2,6,10,14,18-pentamethylnonadecane |
InChI |
InChI=1S/C24H50/c1-20(2)12-8-14-22(5)16-10-18-24(7)19-11-17-23(6)15-9-13-21(3)4/h20-24H,8-19H2,1-7H3 |
InChI-Schlüssel |
OJXBLWMIJXWKQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




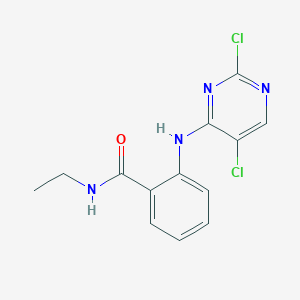
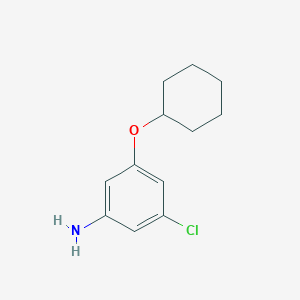

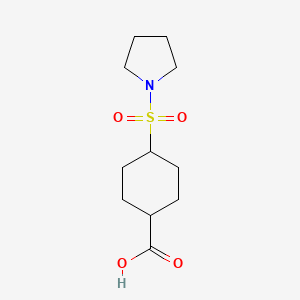
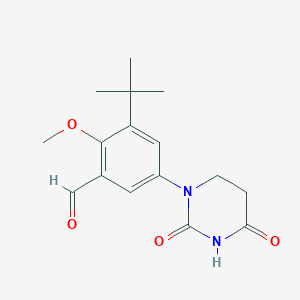

![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)


![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
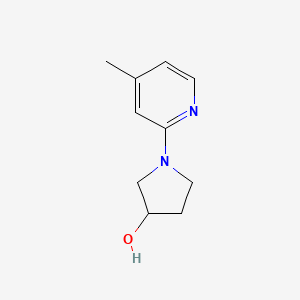
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
